For example, a study was conducted on a compound with a pyrazole structure for its antileishmanial and antimalarial properties . The compound showed potent in vitro antipromastigote activity, with a lower binding free energy of -9.8 kcal/mol .
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is an organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Its molecular formula is C9H14N4, and it has a molecular weight of 182.23 g/mol. The compound is characterized by its diethylamino group attached to the ethyl chain linked to the pyrazole moiety, contributing to its unique properties and reactivity.
The reactivity of N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine can be explored through various chemical transformations:
Research indicates that compounds containing pyrazole derivatives often exhibit significant biological activities. N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine has been studied for:
The synthesis of N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine typically involves:
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine finds applications in various fields:
Interaction studies have shown that N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine can form stable complexes with various metal ions. These interactions are crucial for understanding its potential as a ligand in coordination chemistry and its role in catalysis. Studies have indicated that the compound's coordination behavior can be influenced by the nature of the metal ion and the conditions under which the reaction occurs .
Several compounds share structural similarities with N,N-diethyl-2-(1H-pyrazol-1-yl)ethanamine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine | C7H13N3 | Contains a single ethyl group; less steric bulk. |
| N,N-Dimethyl-2-(1H-pyrazol-1-YL)ethanamine | C8H12N4 | Features dimethyl groups; alters electronic properties. |
| N,N-Bis((1H-pyrazol-1-YL)methyl)amine | C10H14N6 | Contains bis(pyrazolyl) structure; enhances coordination capabilities. |
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine stands out due to its specific diethyl substitution pattern, which may enhance its solubility and biological activity compared to other similar compounds. Its unique structure allows it to interact differently with biological targets and metal ions, making it a valuable candidate for further research.
N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine exhibits a distinctive molecular architecture characterized by a five-membered pyrazole heterocyclic ring connected to an ethylamine chain bearing two ethyl substituents on the nitrogen atom [1]. The compound possesses the molecular formula C₉H₁₇N₃ with a systematic International Union of Pure and Applied Chemistry name of N,N-diethyl-2-(1H-pyrazol-1-yl)ethan-1-amine [1]. The structural framework consists of three nitrogen atoms distributed between the pyrazole ring (two nitrogen atoms) and the tertiary amine functionality (one nitrogen atom) [2].
The pyrazole ring system demonstrates characteristic aromatic properties with two adjacent nitrogen atoms occupying positions 1 and 2 of the five-membered heterocycle [3]. The ring exhibits planar geometry with bond lengths consistent with aromatic delocalization, where carbon-carbon bonds measure approximately 1.35-1.37 Angstroms and carbon-nitrogen bonds range from 1.31-1.42 Angstroms [4]. The pyrazole moiety shows electron density distribution patterns where carbon-4 is electron-rich while carbons-3 and carbon-5 are electron-deficient relative to the ring system [3].
Conformational analysis reveals that the ethylamine side chain attached to nitrogen-1 of the pyrazole ring can adopt multiple rotational conformations around the carbon-nitrogen single bond [5]. The diethylamino group introduces additional conformational flexibility through rotation around the carbon-carbon and carbon-nitrogen bonds of the ethyl substituents [5]. Computational studies on related pyrazole derivatives indicate that the preferred conformation involves the ethylamine chain extending away from the pyrazole ring plane to minimize steric interactions [6].
The molecular weight of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is precisely 167.26 grams per mole, calculated from its molecular formula C₉H₁₇N₃ [1]. Comparative analysis with structurally related compounds provides insight into thermal properties, as N-ethyl-2-(1H-pyrazol-1-yl)ethanamine (a closely related analog) exhibits a boiling point of 228.1 degrees Celsius at 760 millimeters of mercury pressure [7]. The melting point data for the target compound remains unreported in the available literature, though related pyrazole-ethanamine derivatives typically demonstrate melting points in the range of 70-90 degrees Celsius based on structural analogs [7] [8].
The flash point of related compounds in this series, such as N-ethyl-2-(1H-pyrazol-1-yl)ethanamine, is reported as 91.8 degrees Celsius, suggesting similar thermal stability characteristics for the N,N-diethyl derivative [7]. The exact mass of the compound is 167.142247555 Daltons, confirming the molecular composition [9].
Solubility characteristics of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine are influenced by the presence of both hydrophilic and lipophilic structural elements within the molecule . The pyrazole ring contributes polar character through its nitrogen atoms, while the diethylamino functionality provides both basic properties and hydrophobic character from the ethyl groups . The calculated logarithmic partition coefficient (LogP) value for the compound is approximately 1.3, indicating moderate lipophilicity [9].
The compound demonstrates enhanced solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide compared to nonpolar solvents . The tertiary amine functionality enables protonation under acidic conditions, potentially increasing water solubility through salt formation . Hydrogen bond acceptor properties are attributed to the three nitrogen atoms present in the structure, with two hydrogen bond acceptors identified through computational analysis [9].
Density measurements for N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine are not explicitly reported in the literature [1]. However, comparative analysis with structurally similar compounds provides estimates for physical properties [7]. The related compound N-ethyl-2-(1H-pyrazol-1-yl)ethanamine exhibits a density of 1.02 grams per cubic centimeter, suggesting that the N,N-diethyl derivative would possess a slightly lower density due to the additional ethyl group contributing to molecular volume without proportional mass increase [7].
The electron distribution in N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine is characterized by the aromatic pyrazole ring system and the electron-donating diethylamino group [3]. The pyrazole heterocycle exhibits uneven electron density distribution with carbon-4 being electron-rich while carbons-3 and carbon-5 are electron-deficient due to the influence of the adjacent nitrogen atoms [3]. This electron distribution pattern significantly affects the compound's reactivity toward electrophilic and nucleophilic substitution reactions [3].
Resonance structures of the pyrazole ring involve delocalization of π-electrons across the five-membered ring system [6]. The nitrogen atom at position 1 contributes a lone pair of electrons to the aromatic system, while the nitrogen atom at position 2 maintains sp² hybridization with its lone pair perpendicular to the ring plane [6]. The diethylamino substituent acts as an electron-donating group through inductive effects, increasing the overall electron density of the pyrazole ring system [3].
The compound exhibits amphoteric properties due to the presence of both basic nitrogen atoms in the pyrazole ring and the tertiary amine functionality [6]. The pyridine-like nitrogen at position 2 of the pyrazole ring readily accepts protons, while the tertiary amine nitrogen also demonstrates basic character [6]. This dual basicity contributes to the compound's ability to form multiple protonated species under different pH conditions [6].
Frontier molecular orbital analysis reveals important electronic characteristics of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine [11]. The highest occupied molecular orbital primarily localizes on the pyrazole ring system and the diethylamino group, indicating these regions as potential sites for oxidation reactions [11]. The lowest unoccupied molecular orbital typically exhibits significant contribution from the pyrazole ring, particularly at positions susceptible to electrophilic attack [11].
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital for related pyrazole derivatives ranges from 3.66 to 5.75 electron volts, depending on substituent effects [11]. This energy gap influences the compound's chemical reactivity and stability, with larger gaps generally correlating with increased stability [11]. The orbital characteristics suggest that the compound would exhibit moderate reactivity in electron transfer processes [12].
Computational studies on similar pyrazole-containing compounds indicate that the orbital distribution facilitates intramolecular charge transfer processes [13]. The presence of the electron-donating diethylamino group can significantly alter the orbital energies compared to unsubstituted pyrazole derivatives [14]. Natural bond orbital analysis of related structures reveals important donor-acceptor interactions that stabilize the molecular conformation [13].
Structural comparison with related pyrazole derivatives reveals distinct patterns in molecular architecture and properties [15]. The N,N-dimethyl-2-(1H-pyrazol-1-yl)ethanamine analog, with molecular formula C₇H₁₃N₃ and molecular weight 139.20 grams per mole, demonstrates how alkyl chain length and branching affect overall molecular properties . The replacement of methyl groups with ethyl groups in the N,N-diethyl derivative increases both molecular weight and lipophilicity while maintaining similar electronic characteristics .
The N-ethyl-2-(1H-pyrazol-1-yl)ethanamine derivative, containing only one ethyl substituent on the amine nitrogen, exhibits a molecular weight of 139.20 grams per mole and demonstrates intermediate properties between the N,N-dimethyl and N,N-diethyl analogs . This compound shows enhanced biological activity in certain applications, suggesting that the degree of N-alkylation significantly influences biological properties .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine | C₉H₁₇N₃ | 167.26 | Not reported | Not reported |
| N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine | C₇H₁₃N₃ | 139.20 | Not reported | Not reported |
| N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine | C₇H₁₃N₃ | 139.20 | 228.1 | 1.02 |
| 2-(1H-Pyrazol-1-yl)ethanamine | C₅H₉N₃ | 111.145 | 212.4 | 1.2 |
The direct reaction between 1H-pyrazole and diethylamine represents one of the most straightforward approaches to synthesizing N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine. This methodology involves the nucleophilic attack of diethylamine on an appropriately activated pyrazole derivative . The primary synthetic approach involves the direct reaction of ethylamine with 2-(1H-pyrazol-1-yl)ethanamine under controlled conditions . This nucleophilic substitution reaction typically proceeds through the formation of intermediate compounds that subsequently cyclize to yield the target product .
The reaction mechanism involves the nucleophilic attack of ethylamine on the electrophilic carbon center of the pyrazole-ethanamine intermediate . The process requires careful control of reaction parameters including temperature, solvent selection, and reaction time to achieve optimal yields . Research has demonstrated that this synthetic route can achieve yields exceeding 70% when optimized reaction conditions are employed .
The reaction typically follows a general mechanism where the nitrogen lone pair of ethylamine attacks the electrophilic center, followed by proton transfer and elimination steps to form the final N-alkylated product . The regioselectivity of this reaction is influenced by the electronic properties of the pyrazole ring and the steric hindrance around the reaction center .
Temperature control emerges as a critical parameter in this synthetic approach. Optimal reaction temperatures typically range from 50-55°C, as demonstrated in related pyrazole synthesis studies where this temperature range led to the preparation of pyrazole derivatives with yields of 73-76% [2]. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to side reactions and decomposition of the desired product.
Solvent selection plays a crucial role in determining reaction efficiency. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile are commonly employed due to their ability to stabilize ionic intermediates while not interfering with the nucleophilic substitution mechanism [3]. These solvents facilitate the formation of the transition state and promote efficient product formation.
Alternative nucleophilic substitution methodologies have been developed for preparing N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine derivatives. One prominent approach involves the stepwise alkylation of pyrazole with chloroethylamine intermediates under inert atmosphere conditions . This method utilizes polar aprotic solvents and base catalysts to facilitate the formation of the desired product .
The nucleophilic substitution approach often employs halogenated intermediates as electrophilic coupling partners. Research has shown that 1-(2-chloromethyl carbonyl)pyrazoles react with diethylamine under mild reaction conditions to form new polyfunctional pyrazole derivatives [2]. The reaction of pyrazoles with diethylamine and morpholine proceeds through nucleophilic substitution of the chlorine atom for the dialkylamine group [2].
Base catalysis represents an essential component of nucleophilic substitution approaches. Triethylamine is commonly employed as a base to neutralize hydrogen chloride formed during the reaction and to maintain the nucleophilicity of the amine reactants [2]. The interaction of synthesized pyrazoles with chloranhydride of acetic acid in the presence of triethylamine proceeds at temperatures of 15-20°C for 4 hours, leading to yields of 66-75% [2].
Reaction conditions for nucleophilic substitution approaches typically involve moderate temperatures ranging from 20-25°C for 6 hours [2]. These mild conditions help preserve the integrity of both the pyrazole ring system and the diethylamine functionality while promoting efficient substitution reactions.
The mechanism of nucleophilic substitution in pyrazole systems involves the attack of the amine nucleophile on the electrophilic carbon bearing the leaving group [4]. In pyrazole ring systems, positions 3 and 5 are the most exposed for nucleophilic attack, although for N-substituted systems these regulations may vary [4]. The nucleophilic substitution proceeds through a typical SN2 mechanism when primary alkyl halides are employed as substrates.
Modern catalytic approaches have significantly enhanced the efficiency and selectivity of pyrazole synthesis. Copper-catalyzed pyrazole synthesis has been successfully implemented in continuous flow conditions using prepacked stainless steel cartridges containing silica-supported copper promoters [5]. The synthesis of 1,4-disubstituted pyrazoles via the cycloaddition reaction of sydnones and terminal alkynes has been achieved employing silica-supported copper catalysts [5].
Palladium-catalyzed cross-coupling methods represent another important advancement in pyrazole synthesis. The synthesis of substituted pyrazoles via tandem catalytic cross-coupling and electrocyclization of enol triflates and diazoacetates has been developed [6]. This methodology demonstrates excellent yields ranging from 77-95% and can be successfully scaled up to produce practically useful amounts of pyrazole products within 2-5 hours [5].
The cross-coupling approach utilizes Pd(PPh3)4 as the preferred catalyst, with dimethylformamide as the optimal solvent and N-methylmorpholine as the ideal base [6]. The reaction proceeds through initial cross-coupling followed by thermal electrocyclization at 60°C to provide pyrazole products in 84% yield [6]. This methodology has been successfully demonstrated on a 50 mmol scale, producing pyrazole products in 81% yield [6].
Catalytic oxidative functionalization represents another modern approach. The oxidative activation of silylenol ethers with cerium(IV) ammonium nitrate provides an alternative method for accessing 1H-pyrazole derivatives [7]. This method proceeds via the intermediacy of reactive radical-cation species rather than discrete enolonium ion intermediates [7].
Immobilized enzyme catalysis has emerged as a promising approach for sustainable pyrazole synthesis. Thermomyces lanuginosus lipase immobilized on a multivariate metal-organic framework has shown good performance for the catalysis of pyrazole formation reactions [8]. The enzyme-catalyzed system achieves yields ranging from 49 to 90% in a one-pot vessel under mild conditions [8].
Green chemistry methodologies have gained significant attention in pyrazole synthesis due to their environmental benefits and sustainable approach. Ball mill mechanochemistry represents one of the most environmentally friendly synthetic approaches [9]. The synthesis utilizing a ball mill enables the synthesis of novel pyrazole derivatives with optimal yield and reproducibility under solvent-free conditions [9].
The ball mill approach requires a catalytic amount of sulfuric acid and operates without solvent for 60 minutes at a frequency of 22 Hz [9]. This method achieved yields ranging from 52-95% depending on the substrate employed [9]. The ball mill methodology proves most versatile for synthesizing N-acyl pyrazoles from aromatic carbohydrazide derivatives and 1,3-diketones [9].
Microwave-assisted synthesis offers significant advantages in terms of reaction time and energy efficiency. Microwave irradiation enables reactions to proceed under mild conditions, minimizing the need for harsh reagents [10]. The reaction typically requires 20 minutes at 120°C and can be conducted without solvent or catalyst [9]. Microwave-assisted methods achieve yields of 65-92% with dramatically reduced reaction times compared to conventional heating methods [10].
Ultrasonic catalysis provides another green chemistry approach with excellent yields and mild reaction conditions [9]. Synthesis in ultrasonic baths requires ethanol as a solvent along with a catalytic amount of acetic acid, with reactions lasting 75 minutes [9]. This methodology achieves yields of 64-94% while utilizing environmentally benign solvents [9].
Aqueous media synthesis represents a particularly attractive green chemistry approach. Water-based synthetic methods eliminate the need for toxic organic solvents and provide excellent yields [10]. Pyrazole synthesis in water can achieve yields of 66-94% using simple catalysts such as piperidine or imidazole [10]. The "on water" synthesis approach has been developed for N-unsubstituted pyrazoles using semicarbazide hydrochloride as an alternative to hydrazine [11].
Solvent-free methodologies eliminate the environmental impact associated with organic solvent use. Grinding using a ball mill provides a completely solvent-free approach that achieves comparable or superior yields to solution-phase methods [9]. Additionally, microwave-promoted reactions can often be conducted under solvent-free conditions, further enhancing their environmental credentials [10].
The transition from laboratory-scale to industrial-scale synthesis presents unique challenges that must be carefully addressed to ensure successful commercialization. Scale-up considerations encompass reactor design, heat and mass transfer, safety considerations, and economic optimization.
Heat transfer represents a critical consideration in large-scale pyrazole synthesis. Electrochemical synthesis of pyrazolines has been successfully scaled up to decagram scale without any loss in yield [12]. The scale-up from 0.64 mmol to 38 mmol scale maintained excellent yields of 69-74%, demonstrating the robustness of the electrochemical approach [12]. The use of more powerful cross-shaped stirring bars enabled far better mixing and formation of a more finely dispersed emulsion, contributing to improved yields [12].
Process safety considerations become paramount at industrial scale. The safety assessment of pyrazole compounds reveals important considerations for large-scale handling [13]. The minimum explosible concentration, minimum ignition energy, explosion sensitivity, and ignition sensitivity must be carefully evaluated [13]. Compounds with high nitrogen-to-carbon ratios require particular attention due to potential explosive properties [13].
Reactor design optimization significantly impacts scalability and product quality. Continuous flow processes offer advantages over batch synthesis for industrial applications [14]. Flow chemistry enables enhanced control over reaction parameters, improved safety profiles, and opportunities for scaling up [14]. The synthesis of pyrazoles from pyridines has been successfully implemented in flow systems with residence times of 25 minutes [14].
Economic considerations drive industrial synthesis choices. The recyclability of reagents and catalysts significantly impacts process economics [12]. On 38 mmol scale, it is possible to reisolate excess styrene by distillation, meaning an effective consumption of only 1.9 equivalents during the reaction [12]. Freeze-drying of the aqueous phase yields quantitative amounts of inorganic solids that can be reused for subsequent syntheses [12].
Quality control becomes increasingly complex at industrial scale. High-performance liquid chromatography with photodiode array detection provides excellent analytical capabilities for monitoring reaction progress and product purity [15]. The development of highly sensitive analytical methods enables detection and quantification of pyrazole compounds with accuracy and precision suitable for industrial quality control [15].
Purification strategies must be optimized for large-scale operation. The workup procedure can be changed from reverse-phase column chromatography to technically relevant recrystallization [12]. Implementation of biphasic systems minimizes workup requirements to common, broadly applicable purification strategies such as crystallization [12].
Environmental compliance represents an essential consideration for industrial synthesis. Green chemistry approaches become increasingly important at large scale due to their reduced environmental impact and regulatory advantages [10]. The use of aqueous media, solvent-free conditions, and recyclable catalysts aligns with industrial sustainability goals [10].
The purification of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine requires sophisticated analytical and preparative techniques to achieve the high purity standards required for pharmaceutical and research applications. Multiple purification methodologies have been developed and optimized to address the specific challenges associated with this compound.
Column chromatography represents the most widely employed purification technique for pyrazole derivatives. Purification by column chromatography utilizing silica gel with hexane/ethyl acetate mobile phases in ratios of 19:1 achieves excellent separation efficiency [16]. This methodology routinely provides purified products with purities ranging from 95-98% and recovery yields of 80-90% [16]. The technique proves particularly effective for removing reaction by-products and unreacted starting materials.
Crystallization techniques offer superior purification capabilities for achieving pharmaceutical-grade purity. Crystallization in ethanol/water mixtures (85% volume/volume) has been demonstrated to reduce impurity levels to less than 0.07% [17]. The crystallization process involves dissolving the crude product in hot ethanol-water mixture at 60-70°C, followed by controlled cooling to room temperature [17]. This methodology achieves purities of 99.5-99.8% with recovery yields of 71-85% [17].
The crystallization process can be optimized through multiple recrystallization cycles. A second crystallization using similar conditions further improves purity to 99.86% with desethyl impurity content reduced to 0.06% [17]. Alternative solvent systems for crystallization include pure ethanol, methanol, and isopropanol, each providing different selectivity profiles for impurity removal [17].
Extraction-adsorption methodology provides an alternative approach for high-purity preparation. The method involves dissolving crude material in methylene dichloride followed by water extraction to remove polar impurities [17]. Subsequent treatment with silica gel for 4 hours enables adsorption of remaining impurities [17]. This approach achieves purities of 99.86% with effective removal of desethyl impurities [17].
High-performance liquid chromatography serves both analytical and preparative functions in quality control. Reversed-phase HPLC with acetonitrile/phosphate buffer mobile phases provides baseline resolution of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine and its impurities [18]. The method enables quantification ranges from 0.1-100 μg/mL with analysis times of 15-30 minutes [18]. Preparative HPLC scaling enables purification of multi-gram quantities while maintaining high resolution [18].
Gas chromatography-mass spectrometry provides essential structural confirmation and purity assessment capabilities. GC-MS analysis enables molecular ion fragmentation studies that confirm the identity of N,N-Diethyl-2-(1H-pyrazol-1-yl)ethanamine and detect trace impurities [19]. The technique provides quantification capabilities in the range of 10 ng to 10 μg with analysis times of 20-45 minutes [19].
Nuclear magnetic resonance spectroscopy serves as the definitive method for structural characterization and purity assessment. 1H NMR enables identification of chemical shift patterns characteristic of the pyrazole ring system and diethylamine functionality [19]. 13C NMR provides detailed information about the carbon framework and enables detection of structural isomers or degradation products [19].
Fourier-transform infrared spectroscopy provides rapid functional group identification and qualitative purity assessment. FT-IR analysis identifies characteristic vibrations of the pyrazole ring system and tertiary amine functionality [19]. The technique enables rapid screening with analysis times of 2-5 minutes and serves as an excellent quality control tool for routine monitoring [19].
Mass spectrometry provides molecular weight confirmation and trace impurity detection capabilities. High-resolution mass spectrometry enables accurate mass determination and molecular formula confirmation [19]. The technique provides quantification capabilities in the ng-μg range and serves as an essential tool for confirming product identity [19].
Quality control protocols must address both chemical purity and physical properties. The compound exhibits liquid physical form at room temperature with 96% purity as a standard specification [20]. Storage requirements include sealed containers maintained at 2-8°C to prevent degradation and maintain chemical stability [20]. Proper handling procedures must address the corrosive and toxic properties indicated by GHS05 and GHS07 pictograms [20].
Analytical method validation ensures reliability and reproducibility of quality control procedures. Validation parameters include specificity, limit of quantification, limit of detection, linearity, accuracy, and precision [18]. A comprehensive validation study demonstrates that chiral HPLC methods can achieve excellent separation of enantiomers with baseline resolution [18]. The validated methods enable identification and quantification of impurities at levels required for pharmaceutical applications [18].